molecular formula C14H11N B1313534 2-Benzylbenzonitrile CAS No. 56153-61-8

2-Benzylbenzonitrile

Cat. No.: B1313534
CAS No.: 56153-61-8
M. Wt: 193.24 g/mol
InChI Key: YCSOWXPYKGFJBX-UHFFFAOYSA-N
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Description

2-Benzylbenzonitrile (CAS 56153-61-8) is an aromatic organic compound with the molecular formula C14H11N and a molar mass of 193.24 g/mol . It belongs to the class of benzonitrile derivatives, which are characterized by a benzene ring bearing a nitrile substituent . This structural motif is of significant interest in medicinal and organic chemistry. The nitrile group is a versatile functional group that often serves as a key pharmacophore in drug design. Nitrile-containing compounds can interact with biological targets through hydrogen bonding and dipole-dipole interactions, which can enhance binding affinity and improve pharmacokinetic properties such as metabolic stability and solubility . Benzonitrile derivatives, in particular, are widely utilized as precursors and building blocks in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals . Researchers value this compound as a synthetic intermediate. The nitrile group can be transformed into other functional groups, such as carboxylic acids or amines, and the benzyl moiety offers additional sites for functionalization . It is commonly used in organic synthesis, including the development of novel compounds for material science and drug discovery pipelines . This product is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle this compound with appropriate precautions in a well-ventilated laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c15-11-14-9-5-4-8-13(14)10-12-6-2-1-3-7-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSOWXPYKGFJBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446038
Record name 2-benzylbenzonitrile
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Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56153-61-8
Record name 2-(Phenylmethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56153-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-benzylbenzonitrile
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Advanced Synthetic Methodologies for 2 Benzylbenzonitrile and Its Derivatives

Catalytic Approaches to 2-Benzylbenzonitrile Synthesis

Modern organic synthesis relies heavily on catalytic reactions to achieve high efficiency and selectivity. For the preparation of this compound and its analogues, palladium and nickel complexes have proven to be particularly effective. These transition metals facilitate cross-coupling reactions that form the crucial carbon-carbon bond between the phenyl and benzyl (B1604629) moieties.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of C-C bond formation in organic chemistry, with several strategies being applicable to the synthesis of diarylmethanes like this compound. wikipedia.orgresearchgate.net

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide, is a powerful tool for creating C-C bonds. wikipedia.orglibretexts.org This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. libretexts.org The general mechanism involves the oxidative addition of the palladium catalyst to the organohalide, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

Recent research has demonstrated the utility of Suzuki-Miyaura coupling for the synthesis of benzonitrile (B105546) derivatives. For instance, the coupling of 4-cyanophenyl boronic acid with various benzylammonium salts has been achieved using a palladium chloride catalyst and triphenylphosphine (B44618) as a ligand. rsc.org These reactions, carried out in ethanol (B145695) at 100°C, show good to excellent yields, highlighting the robustness of this method for creating the benzyl-benzonitrile linkage. rsc.org The electronic and steric properties of the substituents on the benzylammonium salts were found to have minimal impact on the reaction's efficiency. rsc.org

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Cyanophenyl Boronic Acid with Benzylammonium Salts Reaction conditions: 1 (0.2 mmol), 2a (0.4 mmol), PdCl₂ (3 mol%), PPh₃ (10 mol%) and Na₂CO₃ (0.4 mmol) in ethanol (3 mL) at 100 °C for 18–24 h. Isolated yields were given. rsc.org

EntryBenzylammonium SaltProductYield (%)
1Benzyltrimethylammonium (B79724) triflate4-Benzylbenzonitrile85
22-Methylbenzyltrimethylammonium triflate4-(2-Methylbenzyl)benzonitrile82
33-Methylbenzyltrimethylammonium triflate4-(3-Methylbenzyl)benzonitrile88
44-Methylbenzyltrimethylammonium triflate4-(4-Methylbenzyl)benzonitrile90
54-Methoxybenzyltrimethylammonium triflate4-(4-Methoxybenzyl)benzonitrile89
64-Fluorobenzyltrimethylammonium triflate4-(4-Fluorobenzyl)benzonitrile86
74-(Trifluoromethyl)benzyltrimethylammonium triflate4-(4-(Trifluoromethyl)benzyl)benzonitrile81

Beyond organoboron reagents, palladium catalysis can effectively couple benzyl halides and their derivatives with aryl partners. A study on the palladium-catalyzed reaction of 1-(4-cyanophenyl)-N,N,N-trimethylmethanaminium trifluoromethanesulfonate (B1224126) with various boronic acids demonstrates the versatility of this approach. rsc.org Using palladium(II) chloride as the catalyst and triphenylphosphine as the ligand in ethanol, a range of substituted diarylmethanes were synthesized in good yields. rsc.org This method showcases the activation of a C-N bond in the benzylammonium salt for the cross-coupling reaction. rsc.org

Table 2: Palladium-Catalyzed Coupling of 1-(4-Cyanophenyl)-N,N,N-trimethylmethanaminium trifluoromethanesulfonate with Boronic Acids Reaction conditions: 1a (0.2 mmol), 2 (0.4 mmol), PdCl₂ (3 mol%), PPh₃ (10 mol%) and Na₂CO₃ (0.4 mmol) in ethanol (3 mL) at 100 °C for 18–24 h. Isolated yields were given. rsc.org

EntryBoronic AcidProductYield (%)
1Phenylboronic acid4-Benzylbenzonitrile85
24-Methylphenylboronic acid4-(4-Methylbenzyl)benzonitrile88
34-Methoxyphenylboronic acid4-(4-Methoxybenzyl)benzonitrile86
44-Fluorophenylboronic acid4-(4-Fluorobenzyl)benzonitrile83
54-(Trifluoromethyl)phenylboronic acid4-(4-(Trifluoromethyl)benzyl)benzonitrile79
6Naphthalene-2-boronic acid4-(Naphthalen-2-ylmethyl)benzonitrile80
Suzuki-Miyaura Type Cross-Coupling Strategies

Nickel-Catalyzed Reactions

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. nih.gov Nickel catalysts can facilitate reactions involving a broader range of substrates and functional groups, often through unique mechanistic pathways.

The integration of visible light as an energy source has revolutionized nickel catalysis, enabling reactions to proceed under mild conditions. rsc.orgchemrxiv.org In these photoredox systems, a photocatalyst absorbs light and initiates single-electron transfer (SET) events that drive the nickel catalytic cycle. chemrxiv.org This approach has been successfully applied to the synthesis of diarylmethanes. rsc.org

A notable example is the visible-light-driven nickel-catalyzed reductive cross-coupling of benzyltrimethylammonium triflates with aryl bromides. rsc.org This method proceeds without the need for a metallic reducing agent, as the photocatalyst facilitates the generation of benzyl radicals which then participate in the nickel-catalyzed coupling. rsc.org This strategy offers a novel route for the reductive coupling of organic quaternary ammonium (B1175870) salts. rsc.org Research has also shown that modifying the ligand on the nickel catalyst can enable light-mediated C(sp²)–C(sp³) cross-couplings between aryl halides and benzyltrifluoroborate salts without an external photocatalyst. nih.gov

The mechanisms of nickel-catalyzed cross-coupling reactions are often more complex than their palladium counterparts and can involve various nickel oxidation states, including Ni(0), Ni(I), Ni(II), and Ni(III). acs.orgsci-hub.se In many cases, particularly with C(sp³)-hybridized electrophiles like benzyl halides, the reactions proceed through radical intermediates. sci-hub.se

One proposed mechanism for the reductive cross-coupling of an alkenyl bromide and a benzyl chloride involves a Ni(I)/Ni(III) catalytic cycle. acs.org A Ni(I) species is proposed to activate the benzyl chloride via halogen atom transfer (XAT) to generate a benzyl radical. acs.org This radical is then captured by a Ni(II)-alkenyl complex, and subsequent reductive elimination affords the cross-coupled product. acs.org The specific pathway can be influenced by the choice of reductant and the nature of the electrophile. acs.org For instance, mechanistic studies on the nickel-catalyzed cross-electrophile coupling of benzyl alcohols and aryl halides suggest the intermediacy of benzyl radicals generated from the homolytic cleavage of a C-O bond. nii.ac.jp

Light-Mediated Cross-Coupling Processes

Copper-Mediated Synthetic Routes

Copper-catalyzed reactions represent a significant class of methods for the formation of aryl nitriles. These methods often provide an effective and less toxic alternative to palladium-catalyzed cyanations.

A notable copper-mediated approach involves the cyanation of aryl halides. researchgate.net Traditional methods like the Ullmann condensation have been modernized to improve yields and reaction conditions. organic-chemistry.orgwikipedia.org The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halides to form a biaryl compound. byjus.comwikipedia.org A variation, the Ullmann-type reaction, extends this to the coupling of aryl halides with various nucleophiles, including sources of the nitrile group. organic-chemistry.orgwikipedia.org These reactions typically require high temperatures and polar solvents. wikipedia.org The mechanism is thought to involve the in situ formation of a copper(I) species that undergoes oxidative addition with the aryl halide. byjus.com

Modern advancements have led to the development of more efficient copper-catalyzed cyanation reactions. For instance, a method utilizing copper(I) iodide has been shown to effectively catalyze the cyanation of benzyl chlorides with non-toxic potassium hexacyanoferrate(II) (K4[Fe(CN)6]). sciencemadness.org This protocol is advantageous as it avoids highly toxic alkali cyanides and expensive palladium catalysts. sciencemadness.org The reaction proceeds in a ligand- and base-free manner, with a range of benzyl chlorides being successfully cyanated in yields up to 85%. sciencemadness.org

Another innovative copper-mediated cascade synthesis of aryl nitriles uses benzyl cyanide as the source of the cyanide group. researchgate.netcapes.gov.br This approach circumvents the need for toxic metal cyanides and reagents with low solubility. researchgate.net The reaction tolerates various functional groups on the aryl halide, providing the corresponding aryl nitriles in yields ranging from 32% to 97%. researchgate.net

Copper catalysts have also been employed in the enantioselective cyanation of benzylic C-H bonds. This method proceeds via a radical relay mechanism where a copper catalyst facilitates the asymmetric formation of a C(sp³)–CN bond from an achiral benzylic radical. snnu.edu.cnnih.gov This strategy offers high enantioselectivity, typically between 90-99% enantiomeric excess, and proceeds at room temperature. nih.gov

The following table summarizes selected copper-mediated cyanation reactions:

Table 1: Examples of Copper-Mediated Cyanation Reactions
ReactantsCatalyst/ReagentsProductYieldReference
Benzyl chlorideCuI, K4[Fe(CN)6], TolueneBenzyl cyanideUp to 85% sciencemadness.org
Aryl halidesCopper catalyst, Benzyl cyanideAryl nitriles32-97% researchgate.net
Alkylarenes (Benzylic C-H)Chiral copper catalystBenzylic nitrilesHigh enantioselectivity (90-99% ee) nih.gov

Organometallic Reagent-Based Syntheses

Organometallic reagents are fundamental in organic synthesis for forming carbon-carbon bonds. mt.comuni-due.de Their application in the synthesis of this compound and its derivatives offers high efficiency and functional group tolerance.

Benzylic zinc reagents are valuable intermediates in cross-coupling reactions due to their high functional group compatibility. rsc.org The preparation of highly functionalized benzylic zinc chlorides can be achieved through the direct insertion of zinc dust in the presence of lithium chloride (LiCl). beilstein-journals.org This method displays remarkable chemoselectivity, tolerating sensitive functional groups like esters and nitriles. rsc.orgbeilstein-journals.org

These benzylic zinc reagents undergo smooth Negishi cross-coupling reactions with aryl halides, catalyzed by palladium or nickel, to produce diarylmethane derivatives. rsc.orgbeilstein-journals.org A practical cobalt-catalyzed cross-coupling of benzylic zinc chlorides with aryl and heteroaryl bromides or chlorides has also been developed. rsc.org This method proceeds at a moderate temperature of 50 °C and tolerates a variety of functional groups. rsc.org For example, the reaction of a benzylic zinc reagent with 4-bromobenzonitrile, catalyzed by CoCl₂, yields the corresponding diarylmethane derivative in good yield. rsc.org

The controlled reduction of nitriles to aldehydes can also be achieved using a combination of sodium hydride and zinc chloride. ntu.edu.sg

Grignard reagents, with the general formula RMgX, are powerful nucleophiles used to form new carbon-carbon bonds. libretexts.orgsigmaaldrich.com They are typically prepared by reacting an alkyl or aryl halide with magnesium metal in an ether solvent. libretexts.orgsigmaaldrich.com

In the context of nitrile synthesis, Grignard reagents can add to the nitrile carbon to form an imine intermediate, which upon acidic hydrolysis, yields a ketone. masterorganicchemistry.com For the synthesis of a benzylbenzonitrile derivative, a Grignard reagent can be prepared from an appropriate aryl halide and then reacted with benzyl cyanide. Alternatively, a benzylmagnesium halide can be reacted with a benzonitrile derivative. For instance, a 1.0 M THF solution of a Grignard reagent can be used for such transformations. rsc.org

The following table provides a summary of reactions involving organometallic reagents for the synthesis of related structures:

Table 2: Applications of Organometallic Reagents in Synthesis
Organometallic ReagentReaction TypeKey FeaturesReference
Benzylic Zinc ChlorideNegishi Cross-CouplingHigh functional group tolerance; catalyzed by Pd, Ni, or Co. rsc.orgbeilstein-journals.org
Grignard Reagent (RMgX)Addition to NitrilesForms a C-C bond, leading to ketones after hydrolysis. masterorganicchemistry.com
Reactions Involving Benzylic Zinc Chlorides

Photoredox Catalysis in Aryl Nitrile Formation

Photoredox catalysis has emerged as a powerful and sustainable strategy in organic synthesis, utilizing visible light to initiate chemical transformations under mild conditions. scielo.brscielo.bracs.org This approach has been successfully applied to the formation of aryl nitriles.

One method involves the visible-light-assisted synthesis of aryl nitriles from readily available benzyl alcohols or methyl arenes. researcher.liferesearchgate.net In this process, an organic photoredox catalyst, such as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), facilitates a single electron transfer (SET) from an azide (B81097) anion (N₃⁻) to generate a reactive azide radical (N₃•). researcher.liferesearchgate.net This radical then abstracts a hydrogen atom from the benzylic position, leading to the in situ formation of an aldehyde and hydrazoic acid (HN₃). researcher.liferesearchgate.net Subsequent reaction steps yield the aryl nitrile. researcher.liferesearchgate.net This method demonstrates good functional group tolerance and provides good to excellent yields at room temperature. researchgate.net

Dual photoredox and nickel catalysis has enabled the cyanation of aryl halides under benign conditions. chinesechemsoc.org This strategy avoids the use of air-sensitive ligands, Ni(0) precursors, and highly toxic cyanation reagents. chinesechemsoc.org The reaction proceeds at room temperature and is applicable to a wide range of aryl and alkenyl halides, affording yields from 53% to 93%. chinesechemsoc.org The mechanism involves the visible-light-induced oxidation of a Ni(II) species to a transient Ni(III) species, which facilitates the transfer of the cyanide group. chinesechemsoc.org

Ruthenium-based photoredox catalysts have also been employed for the synthesis of α-amino nitriles from amines. beilstein-journals.org These reactions often proceed via the photooxidation of the amine followed by cyanation of the resulting iminium ion. scielo.br

The following table highlights key aspects of photoredox-catalyzed aryl nitrile synthesis:

Table 3: Photoredox Catalysis for Aryl Nitrile Synthesis
Starting MaterialCatalytic SystemKey IntermediateReaction ConditionsReference
Benzyl alcohols/Methyl arenesOrganic photoredox catalyst (4CzIPN), NaN₃Azide radical (N₃•)Visible light, room temperature researcher.liferesearchgate.net
Aryl halidesDual Photoredox-Nickel catalystTransient Ni(III) speciesVisible light, room temperature chinesechemsoc.org

Non-Catalytic and Cascade Synthetic Strategies

Beyond catalytic methods, other synthetic strategies, including high-temperature pyrolytic reactions, offer unique pathways to specific nitrile compounds.

Flash Vacuum Pyrolysis Routes to o-Benzylbenzonitrile

Flash vacuum pyrolysis (FVP) is a technique that involves heating a substrate in the gas phase at high temperatures and low pressures for a very short duration. scripps.edu This method can induce unimolecular reactions that are often difficult to achieve through conventional solution-phase chemistry.

The synthesis of o-benzylbenzonitrile has been achieved through the flash vacuum pyrolysis of 2,5-diphenyloxazole (B146863). dntb.gov.ua When subjected to FVP at 1000°C and 0.5 mm Hg, 2,5-diphenyloxazole undergoes a complex series of reactions, yielding o-benzylbenzonitrile as the major product with a 22% yield. The formation of this product, along with other identified compounds such as benzonitrile, phenylacetonitrile, and fluorene, is rationalized through a mechanism involving radical and carbene intermediates.

While FVP can provide access to unique structures, the yields can be moderate, and the product mixtures complex, necessitating careful purification.

The following table summarizes the FVP synthesis of o-benzylbenzonitrile:

Table 4: FVP Synthesis of o-Benzylbenzonitrile
PrecursorConditionsMajor ProductYieldReference
2,5-Diphenyloxazole1000°C, 0.5 mm Hgo-Benzylbenzonitrile22%

Benzyne-Mediated Tandem Addition-Rearrangement Pathways

The use of highly reactive intermediates like benzynes (arynes) offers a powerful route for constructing complex molecular architectures. In the context of this compound synthesis, benzyne (B1209423) chemistry facilitates tandem reactions that proceed through a sequence of bond-forming events within a single operation.

A notable pathway involves the reaction of a benzyne with an arylacetonitrile. sciencemadness.org This process is not a simple nucleophilic addition but a more complex tandem addition-rearrangement. The reaction is believed to proceed via a non-synchronous [2+2] cycloaddition between an N-lithiated ketenimine (formed from the deprotonation of the arylacetonitrile) and the benzyne intermediate. This initial cycloaddition product is unstable and rearranges to furnish the 2-arylmethylbenzonitrile structure.

The generation of the benzyne intermediate itself is a critical step, which can be achieved under mild conditions from precursors like o-(trimethylsilyl)phenyl triflate. masterorganicchemistry.comchemistryviews.org The choice of the base and reaction conditions can be crucial. For instance, lithium 2,2,6,6-tetramethylpiperidide (LiTMP) has proven effective in generating the aryne intermediate from a halophenol precursor.

The orientation of the addition can be influenced by substituents on the aryne. In reactions involving substituted benzynes, a mixture of products can be formed, with the regioselectivity depending on the electronic and steric nature of the substituent. masterorganicchemistry.com For example, studies on the reaction of 2-bromo-1-naphthol with arylacetonitriles in the presence of LiTMP have shown that the reaction proceeds through a 2,3-didehydronaphthalene 1-oxide intermediate. The presence of the lithium-coordinated oxide group directs the incoming nucleophile, leading to the selective formation of 3-arylmethyl-1-hydroxynaphthalene-2-carbonitriles. This chelation control demonstrates how substituents can be strategically used to guide the outcome of aryne reactions.

Table 1: Key Features of Benzyne-Mediated Synthesis

Feature Description Source(s)
Reaction Type Tandem addition-rearrangement. sciencemadness.org
Key Intermediates Benzyne (Aryne), N-lithiated ketenimine.
Proposed Mechanism Non-synchronous [2+2] cycloaddition followed by rearrangement.
Benzyne Precursors 2-Halophenols, o-(trimethylsilyl)phenyl triflates. chemistryviews.org

| Regiocontrol | Influenced by substituents on the aryne via chelation or electronic effects. | masterorganicchemistry.com |

One-Pot Synthetic Procedures

One-pot synthesis, where multiple reaction steps are conducted in a single reaction vessel without isolating intermediates, represents a highly efficient and sustainable chemical strategy. nih.gov This approach minimizes waste, saves time and resources, and simplifies practical procedures. nih.gov The concept encompasses tandem, cascade, or domino reactions, which are becoming increasingly central to modern organic chemistry. nih.gov

While specific one-pot syntheses for the parent this compound are described in patent literature, the principles can be applied broadly. lookchem.comgoogleapis.com For example, a one-pot, two-step protocol for synthesizing 2-aryl-benzimidazole N-oxides using microwave heating highlights the power of this approach. nih.gov This method utilizes environmentally benign solvents (water and ethanol) and allows for product isolation via simple filtration, demonstrating a significant improvement in sustainability. nih.gov Such methodologies, which combine multiple transformations like condensation and cyclization, are indicative of the potential for developing streamlined syntheses for benzonitrile derivatives.

The development of one-pot procedures often involves careful modulation of reaction conditions or the use of catalysts that can facilitate sequential transformations. nih.gov These methods are particularly valuable for creating libraries of compounds for screening purposes or for large-scale production where efficiency is paramount.

Mechanochemistry and Solvent-Free Synthesis Methodologies

Mechanochemistry, which involves chemical transformations induced or sustained by mechanical force, has emerged as a powerful tool for green chemistry. nih.gov Typically performed using a ball mill, this solvent-free or low-solvent (liquid-assisted grinding, LAG) approach can lead to faster reactions, quantitative conversions, and access to products that are difficult to obtain from solution-based methods. nih.govresearchgate.net

This methodology is particularly advantageous as it reduces reliance on hazardous organic solvents, thereby minimizing chemical waste and environmental impact. researchgate.netrsc.org The principles of mechanochemistry have been successfully applied to a wide range of organic reactions, including C-C bond formations, which are fundamental to the synthesis of this compound. beilstein-journals.org

While a specific mechanochemical synthesis for this compound is not detailed in the provided sources, the successful application of this technique to numerous other transformations suggests its high potential in this area. For instance, rhodium-catalyzed C-H bond functionalization has been demonstrated under solvent-free mechanochemical conditions at room temperature. beilstein-journals.org Furthermore, the synthesis of various metal-organic frameworks and other complex molecules has been achieved efficiently using ball milling, often using poorly soluble and cheaper reagents that are unsuitable for conventional solution synthesis. nih.govresearchgate.net The ability to conduct reactions in a solid-state or near-solid-state environment can also lead to different reactivity and selectivity compared to solution-phase chemistry. nih.gov

Table 2: Advantages of Mechanochemical Synthesis

Advantage Description Source(s)
Sustainability Reduces or eliminates the need for bulk solvents, minimizing waste. nih.govresearchgate.netrsc.org
Efficiency Often results in shorter reaction times and higher yields. nih.gov
Novelty Can provide access to new polymorphs, metastable phases, or molecules not accessible from solution. nih.govresearchgate.net
Simplicity Simplifies workup procedures and can be more energy-efficient. beilstein-journals.org

| Versatility | Applicable to a wide range of organic, inorganic, and organometallic reactions. | nih.govbeilstein-journals.org |

Synthesis of Key Precursors and Analogues Related to this compound

The strategic synthesis of precursors and analogues of this compound is crucial for accessing a wider range of functional molecules, including important pharmaceutical intermediates.

Strategies for 2-Cyanobenzophenones via this compound Oxidation

2-Cyanobenzophenones are valuable precursors for the synthesis of various heterocyclic compounds, such as 3,3-disubstituted isoindolinones. researchgate.netresearchgate.net A direct and efficient method to produce these challenging ketones is through the mild oxidation of the corresponding 2-benzylbenzonitriles. researchgate.netpolito.it

This transformation targets the benzylic methylene (B1212753) bridge connecting the two aromatic rings. A particularly effective method involves a radical-mediated oxidation process. One reported system uses N-Bromosuccinimide (NBS) as the bromine source and Azobisisobutyronitrile (AIBN) as a radical initiator in the presence of water. polito.it The proposed mechanism involves a radical di-bromination at the benzylic position, followed by hydrolysis to the ketone. polito.it This method is noted for its mild conditions and high efficiency. researchgate.net

The resulting 2-cyanobenzophenones exhibit good electrophilicity, allowing them to react with a variety of nucleophiles in cascade reactions to produce complex heterocyclic scaffolds. researchgate.netresearchgate.net The tolerance of this oxidation method to various functional groups on both aromatic rings makes it a versatile tool for creating a diverse library of substituted ketones. researchgate.net

Table 3: Oxidation of this compound to 2-Cyanobenzophenone

Reagent System Reaction Type Key Features Source(s)
NBS/AIBN/H₂O Radical Oxidation Mild conditions, proceeds via di-bromination and subsequent hydrolysis. polito.it

Routes to Substituted this compound Isomers

The synthesis of substituted isomers of this compound allows for the fine-tuning of the molecule's physical, chemical, and biological properties. Various synthetic methods can be employed to introduce substituents onto either of the aromatic rings.

Patent literature describes the synthesis of glucopyranosyl-substituted benzyl-benzonitrile derivatives, where various substituents are introduced on the aromatic rings. google.com These methods often involve multi-step sequences where substituted starting materials are coupled together. For example, substituents such as halogens (chlorine, bromine), alkyl, cycloalkyl, and alkyloxy groups can be incorporated. google.com The synthesis might involve the formation of an organometallic reagent (e.g., Grignard or organolithium) from a substituted benzyl halide, which then reacts with a substituted benzonitrile, or vice-versa. google.com

Furthermore, the aryne-mediated tandem addition-rearrangement pathway discussed previously (Section 2.2.2) provides a sophisticated route to highly substituted analogues. By starting with substituted arylacetonitriles and substituted aryne precursors, one can construct complex isomers that might be difficult to access through traditional cross-coupling strategies. For example, the reaction of 2-bromo-1-naphthol with various arylacetonitriles yields a range of 3-arylmethyl-1-hydroxynaphthalene-2-carbonitriles, which are structurally complex analogues of this compound.

Table 4: Mentioned Compounds

Compound Name
This compound
2-Cyanobenzophenone
3,3-Disubstituted Isoindolinone
o-(trimethylsilyl)phenyl triflate
2-Aryl-benzimidazole N-oxide
N-Bromosuccinimide (NBS)
Azobisisobutyronitrile (AIBN)
3-Arylmethyl-1-hydroxynaphthalene-2-carbonitrile
2-Bromo-1-naphthol

Reactivity and Transformation Chemistry of 2 Benzylbenzonitrile

Functional Group Transformations of the Nitrile Moiety

The cyano group is a versatile functional group that can undergo several important transformations, including hydration to amides, reduction to amines, and hydrolysis to carboxylic acids. lumenlearning.comnumberanalytics.com

The selective conversion of nitriles to amides is a valuable transformation. While general methods for the catalytic hydration of aromatic nitriles using transition metal catalysts like rhodium and platinum are well-established, specific examples for 2-benzylbenzonitrile exist. mdpi.comorgsyn.org The hydration of this compound yields 2-benzylbenzamide. One documented procedure reports achieving this conversion in a 71% yield after purification by column chromatography.

Table 1: Catalytic Hydration of this compound

Reactant Product Yield Reference
This compound 2-Benzylbenzamide 71%

The nitrile group can be readily reduced to a primary amine. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in a solvent like dry ether, followed by an aqueous workup. savemyexams.comlibretexts.orglibretexts.org This reaction proceeds through the addition of two hydride ions to the carbon-nitrogen triple bond, ultimately forming the amine upon protonation. libretexts.orglibretexts.org Other reagents, such as ammonia (B1221849) borane, can also be employed for the reduction of nitriles to primary amines. organic-chemistry.org

The reduction of this compound results in the formation of (2-benzylphenyl)methanamine. molaid.com While specific yields for this direct transformation are not detailed in the provided sources, the general applicability of these reduction methods is well-recognized in organic synthesis. organic-chemistry.orgpressbooks.pub

Table 2: Common Reagents for Nitrile Reduction

Reagent Product Type General Applicability
Lithium Aluminum Hydride (LiAlH₄) Primary Amine High, reduces a wide range of nitriles
Catalytic Hydrogenation (H₂/Ni) Primary Amine Effective for many nitriles
Diisobutylaluminium Hydride (DIBAL-H) Aldehyde Milder reduction, stops at the imine stage which hydrolyzes to an aldehyde
Ammonia Borane (NH₃BH₃) Primary Amine Tolerant of many functional groups

Under aqueous acidic or basic conditions, the nitrile group of this compound can be fully hydrolyzed to a carboxylic acid group, yielding 2-benzylbenzoic acid. lumenlearning.com The reaction typically requires heating. The mechanism in acidic conditions involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water. libretexts.orgpressbooks.pub This initially forms an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. lumenlearning.comsavemyexams.com In basic hydrolysis, a hydroxide (B78521) ion attacks the nitrile carbon, and the resulting carboxylate salt is protonated in a final acidification step to give the carboxylic acid. numberanalytics.com This hydrolysis can be a deliberate synthetic step or a competing reaction during other transformations, such as the controlled generation of amides. acs.orgnih.gov

Reduction to Amines and Other Nitrogen-Containing Compounds

Reactions Involving the Benzylic Methylene (B1212753) Group

The benzylic position in this compound is particularly reactive due to the adjacent aromatic ring, which can stabilize reactive intermediates like radicals. libretexts.orglibretexts.org

The benzylic methylene group can be selectively oxidized to a carbonyl group, transforming this compound into 2-benzoylbenzonitrile (also known as 2-cyanobenzophenone). While strong oxidizing agents like potassium permanganate (B83412) typically convert alkylbenzenes directly to benzoic acids, milder and more selective methods can isolate the ketone product. libretexts.orgntu.edu.sg Research has shown that 2-benzylbenzonitriles can be selectively oxidized at the benzylic position using reagents such as N-Bromosuccinimide (NBS) in the presence of a radical initiator like AIBN and water. researchgate.net This method has been highlighted as an efficient way to synthesize 2-cyanobenzophenones, which are valuable intermediates. researchgate.net

Table 3: Selective Oxidation of this compound

Reactant Product Reagents Key Feature Reference
This compound 2-Benzoylbenzonitrile NBS/AIBN/H₂O Mild, selective oxidation of the benzylic position researchgate.net

The reactivity of the benzylic position is largely governed by the stability of the benzylic radical that forms upon abstraction of a hydrogen atom. libretexts.org The unpaired electron in a benzylic radical can be delocalized into the π-electron system of the attached benzene (B151609) ring, which significantly lowers its energy and makes its formation more favorable compared to other alkyl radicals. libretexts.orgchemistrysteps.com

A classic example of a radical process at the benzylic position is free-radical bromination using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. libretexts.orgyoutube.com The reaction is initiated by the formation of a bromine radical, which then abstracts a hydrogen atom from the benzylic carbon of this compound. This generates a resonance-stabilized benzylic radical, which then reacts with a bromine source (like Br₂ generated in situ from NBS) to form the brominated product and regenerate a bromine radical to continue the chain reaction. libretexts.org The selective oxidation to 2-benzoylbenzonitrile using NBS and a radical initiator also proceeds via such a radical hydrogen abstraction mechanism. researchgate.net

Nucleophilic Additions at the Benzylic Center

The benzylic carbon of this compound is susceptible to nucleophilic attack, a reactivity enhanced by the electron-withdrawing nature of the ortho-cyano group. This activation facilitates reactions that are otherwise challenging.

A notable transformation is the oxidation of 2-benzylbenzonitriles to 2-cyanobenzophenones. This reaction proceeds under mild conditions and serves as a key step in the synthesis of more complex molecules. researchgate.netresearchgate.net The resulting ketones exhibit significant electrophilicity, allowing for subsequent nucleophilic additions. researchgate.net

For instance, the benzylic position can be brominated using N-bromosuccinimide (NBS). masterorganicchemistry.com This reaction typically proceeds via a radical mechanism, favored by the stability of the resulting benzylic radical. orgchemboulder.comlibretexts.org The introduction of a bromine atom at the benzylic position creates a versatile intermediate for further synthetic manipulations, including substitution and elimination reactions. youtube.com

The stability of intermediates, such as benzylic radicals and carbocations, plays a crucial role in directing the reactivity at the benzylic center. orgchemboulder.comlibretexts.org This inherent stability allows for selective transformations at this position.

Table 1: Examples of Nucleophilic Additions at the Benzylic Center of this compound Derivatives

Starting MaterialReagent(s)ProductReaction TypeReference(s)
This compoundNBS, AIBN, H₂O2-CyanobenzophenoneOxidation researchgate.net
This compoundNBS, Benzoyl Peroxide2-(Bromobenzyl)benzonitrileRadical Bromination masterorganicchemistry.com
2-CyanobenzophenoneDimethylmalonate, KOH3-(Dimethoxycarbonylmethyl)-3-phenylisoindolin-1-oneNucleophilic Addition/Cyclization researchgate.net
2-CyanobenzophenoneNitromethane, KOH3-Nitro-3-phenylisoindolin-1-oneNucleophilic Addition/Cyclization researchgate.net

Cascade and Cyclization Reactions Utilizing this compound Derivatives

Derivatives of this compound are valuable precursors in cascade and cyclization reactions, leading to the formation of diverse heterocyclic structures. These reactions often involve the participation of the cyano group and the benzylic position, or a functional group derived from it.

Formation of Heterocyclic Scaffolds (e.g., Isoindolinones)

A prominent application of this compound derivatives is the synthesis of isoindolinones, a class of heterocyclic compounds with significant biological activity. researchgate.netresearchgate.net The general strategy involves the oxidation of this compound to 2-cyanobenzophenone, which then undergoes a cascade reaction with a nucleophile. researchgate.netresearchgate.net

This cascade process is initiated by the nucleophilic addition to the ketone's carbonyl group. The proximity of the cyano group facilitates a subsequent intramolecular cyclization, leading to the formation of the isoindolinone ring. researchgate.netresearchgate.net The presence of the ortho-cyano group is critical for driving the reaction to completion through this cyclization step. researchgate.netresearchgate.net

A variety of carbon and hetero-nucleophiles, including malonates, nitromethane, and primary amines, can be employed in these cascade reactions, yielding a wide array of 3,3-disubstituted isoindolinones. researchgate.net Furthermore, the hydration of 2-cyanobenzophenones in the presence of a base like potassium hydroxide leads to the formation of 3-aryl-3-hydroxyisoindolinones in high yields. researchgate.netresearchgate.net

Transition metals can also catalyze the synthesis of isoindolinones from related starting materials. For example, ruthenium catalysts have been used for the cyclization of benzonitriles with olefins to produce 3-alkylidene isoindolinones. nih.gov

Table 2: Synthesis of Isoindolinones from this compound Derivatives

Starting MaterialReagent(s)/CatalystProductReaction TypeReference(s)
2-CyanobenzophenoneDimethylmalonate, KOH3,3-Disubstituted IsoindolinoneCascade Reaction researchgate.net
2-CyanobenzophenoneH₂O, KOH3-Aryl-3-hydroxyisoindolinoneHydration/Cyclization researchgate.netresearchgate.net
2-AlkylbenzamidesI₂, K₂CO₃, DTBPN-Aryl-isoindolinonesIntramolecular C-N Coupling rsc.org
BenzonitrilesPhenyl vinyl sulfone, RuCl₂(p-cymene)₂3-Alkylidene isoindolinoneCatalytic Cyclization nih.gov

Intramolecular Cyclizations

Beyond the formation of isoindolinones, derivatives of this compound can undergo other types of intramolecular cyclizations. These reactions leverage the reactivity of the benzylic position and other functional groups on the molecule to construct new ring systems.

For instance, platinum(II) chloride can catalyze the intramolecular cyclization of ortho-benzyl aryl alkynes to produce substituted indene (B144670) derivatives. nih.gov This transformation is believed to occur through an sp³ C-H activation at the benzylic position followed by a 1,4-hydrogen migration. nih.gov

Another example involves the intramolecular cyclization of β,β-bis-(benzo[b]thienyl)dehydroalanine derivatives, which can be synthesized from precursors related to this compound. Treatment with palladium(II) acetate (B1210297) and copper(II) acetate can induce cyclization to form pyrrole (B145914) derivatives. uminho.pt

These intramolecular cyclization reactions highlight the versatility of the this compound framework in constructing a variety of fused and polycyclic heterocyclic systems.

Mechanistic Investigations of Reactions Involving 2 Benzylbenzonitrile

Radical and Carbene Intermediates in Formation Reactions

The formation of 2-benzylbenzonitrile can proceed through pathways involving highly reactive intermediates such as radicals and carbenes. One notable example is the flash vacuum pyrolysis (FVP) of 2,5-diphenyloxazole (B146863) at 1000°C, which yields this compound as the major product, accounting for 22% of the complex reaction mixture. template.net The proposed mechanism to explain the formation of the various products, including biphenyl, benzonitrile (B105546), and fluorene, involves the generation of free radicals and carbenes under the high-temperature conditions. template.net The initial fragmentation of the oxazole (B20620) ring is believed to produce these reactive species, which then undergo a cascade of rearrangements and recombinations to form the observed products. template.net

Table 1: Key Products Identified from the Flash Vacuum Pyrolysis of 2,5-Diphenyloxazole template.net
CompoundRelative Abundance
o-BenzylbenzonitrileMajor (22%)
BenzonitrileIdentified
PhenylacetonitrileIdentified
BiphenylIdentified
FluoreneIdentified
PhenanthreneIdentified

Another formation route that proceeds via radical intermediates is the one-pot radical dibromination followed by hydrolysis. This method has been used to synthesize substituted benzylbenzonitriles, highlighting the utility of radical pathways in constructing the core structure of this compound.

Dynamic Kinetic Resolution Processes in Asymmetric Synthesis

Dynamic kinetic resolution (DKR) is a powerful strategy for the asymmetric synthesis of chiral molecules, allowing for the theoretical conversion of 100% of a racemic starting material into a single enantiomerically pure product. nih.gov This process combines the rapid in-situ racemization of the starting material with a highly selective kinetic resolution, where one enantiomer reacts much faster than the other. molaid.com For DKR to be effective, the rate of racemization must be comparable to or faster than the rate of the selective reaction. molaid.com

While no specific application of DKR to this compound itself has been detailed in the examined literature, the principle is highly relevant to its derivatives. Suitably substituted biaryl compounds, including derivatives of this compound, can exhibit axial chirality (atropisomerism) due to restricted rotation around the aryl-aryl single bond. DKR has been successfully employed for the atroposelective synthesis of such axially chiral biaryls. For instance, a highly efficient biocatalytic DKR of biaryl aldehydes has been developed using an engineered imine reductase (IRED). In this process, rapid racemization of the atropisomeric aldehyde is followed by an IRED-catalyzed stereoselective reduction, yielding biaryl amino alcohols with excellent enantioselectivity. A similar strategy could conceivably be applied to a chiral, substituted this compound derivative, provided that conditions for rapid atropisomer racemization and a suitable stereoselective transformation could be established.

Electron Transfer Pathways in Catalytic Systems

Electron transfer is a fundamental step in many catalytic reactions, particularly in photoredox and electrochemical catalysis. The synthesis of this compound from 2-chlorobenzonitrile (B47944) can be achieved through a visible-light-mediated photocatalytic reaction employing Ru(bpy)₃²⁺ as the catalyst. template.net The mechanistic pathway for this transformation is initiated by the photoexcitation of the ruthenium complex. template.net The resulting long-lived excited state of the catalyst engages in a single-electron transfer (SET) with the aryl halide (2-chlorobenzonitrile), generating an aryl radical and the oxidized form of the catalyst. template.net This aryl radical then couples with a suitable partner to form the final product. The viability of this pathway is supported by fluorescence quenching experiments, which confirm the interaction between the excited catalyst and the substrate. template.net

Table 2: Visible-Light Photocatalytic Synthesis of this compound template.net
SubstrateCatalystProductYield (%)Reaction Time (h)
2-ChlorobenzonitrileRu(bpy)₃²⁺This compound92%3.5

Related strategies involving single-electron metal transfer have also been proposed using synergistic catalytic systems, such as the combination of semiconductor materials like mesoporous graphitic carbon nitride (mpg-CN) with homogeneous nickel catalysts to facilitate cross-coupling reactions. These examples underscore the importance of electron transfer pathways in modern catalytic methods for forming C-C bonds in molecules like this compound.

Intramolecular Hydrogen Transfer Mechanisms

Intramolecular hydrogen transfer, often referred to as hydrogen atom transfer (HAT), is a key mechanistic step in the rearrangement and functionalization of organic molecules. This process involves the transfer of a hydrogen atom from one part of a molecule to another, typically to a radical or other reactive center. In reactions involving intermediates derived from this compound, intramolecular HAT has been considered as a plausible mechanistic step. For example, in the cyclization of diradicals, intramolecular HAT can be a critical process that leads to the final ring-closed product. Theoretical studies on related systems show that such transfers proceed through a specific transition state, and the feasibility of the transfer depends on the bond dissociation energy of the C-H bond and the stability of the resulting radical. The investigation of these mechanisms is crucial for understanding product distributions in radical-mediated reactions.

Steric and Electronic Effects on Reactivity and Selectivity

The reactivity and selectivity of chemical reactions involving this compound are governed by a combination of steric and electronic effects.

Electronic Effects: The this compound molecule contains two key functional groups whose electronic properties influence its reactivity. The nitrile group (-CN) is a potent electron-withdrawing group due to the high electronegativity of nitrogen and its ability to participate in resonance. This effect deactivates the benzene (B151609) ring to which it is attached, making it less susceptible to electrophilic aromatic substitution. Conversely, it increases the acidity of the benzylic protons on the adjacent CH₂ group. The benzyl (B1604629) group is generally considered a weak electron-donating group, which can activate the ring it is part of. These opposing electronic features create a molecule with distinct reactive sites.

Steric Effects: Steric hindrance arises from the spatial arrangement of atoms that can slow down or block chemical reactions. In this compound, the presence of the benzyl group in the ortho position relative to the nitrile group introduces significant steric bulk. This steric congestion can influence selectivity by directing incoming reagents to less hindered positions of the molecule. For example, reactions at the benzylic carbon might be sterically shielded by the adjacent aromatic ring. Furthermore, if additional bulky substituents are placed on the aromatic rings, rotation around the C-C bond connecting the two rings can become sufficiently hindered to give rise to stable atropisomers, a phenomenon that is purely a consequence of steric repulsion.

Theoretical and Computational Studies on 2 Benzylbenzonitrile

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is widely applied to study reaction mechanisms, offering a balance between accuracy and computational cost. sumitomo-chem.co.jp

Elucidation of Catalyst-Bound Intermediates

In the context of nitrile hydrogenation, DFT calculations have helped to understand how the structure of atomically dispersed palladium catalysts influences the reaction. nih.gov The calculations showed that the structure of these catalysts determines the adsorption pattern of hydrogen and the subsequent hydrogenation pathway of the benzylideneimine intermediate, leading to different products. nih.gov

Here is a table summarizing the role of DFT in elucidating catalyst-bound intermediates:

Catalyst SystemIntermediate StudiedKey Insight from DFT
N-heterocyclic carbeneCatalyst-bound 2-arylbenzaldehyde derivativeIntramolecular non-covalent interactions within the intermediate control chirality. ntu.edu.sg
Atomically dispersed PdBenzylideneimine (BI)Catalyst structure governs the hydrogenation pathway of the intermediate. nih.gov

Energetic Profiling of Reaction Pathways

Energetic profiling, often performed using DFT calculations, maps the energy changes that occur as reactants are converted into products. wikipedia.org This creates a reaction coordinate diagram that shows the energies of reactants, transition states, intermediates, and products. libretexts.orgsavemyexams.com The activation energy, which is the energy barrier that must be overcome for a reaction to occur, is a key parameter determined from these profiles. libretexts.org Catalysts accelerate reactions by providing an alternative reaction pathway with a lower activation energy. savemyexams.com

DFT calculations have been employed to create energetic profiles for various reactions, including cycloadditions. pku.edu.cn For example, in the study of [8 + 2] cycloadditions, DFT calculations helped to determine the most favored reaction pathway by comparing the activation Gibbs free energies of different possible routes. pku.edu.cn The results indicated that the reaction proceeds through a specific pathway, and no reaction intermediate could be isolated because it was higher in energy than the reactants. pku.edu.cn

The following table illustrates how energetic profiling is used to understand reaction pathways:

Reaction TypePathway AnalyzedFinding from Energetic Profile
[8 + 2] CycloadditionStepwise vs. ConcertedIdentified the rate-determining step and the most favored pathway based on activation energies. pku.edu.cn
Base-catalyzed diborationDirect vs. Base-catalyzedThe composition of isomeric products is attributed to small differences in activation barriers. rsc.org

Chirality Control and Stereoselective Outcomes

Stereoselectivity, the preferential formation of one stereoisomer over another, is a critical aspect of modern organic synthesis. numberanalytics.comtutorchase.com DFT calculations are a valuable tool for understanding and predicting the stereochemical outcomes of reactions. numberanalytics.com Chiral catalysts, in particular, create a chiral environment that can induce high stereoselectivity. tutorchase.comnumberanalytics.com

In the synthesis of axially chiral benzonitriles, DFT calculations have shown that the loss of a sulfinate group is both the rate-determining and stereo-determining step. ntu.edu.sg The axial chirality is established during the bond dissociation and the formation of the nitrile group. ntu.edu.sg This process involves a dynamic kinetic resolution that is modulated by both covalent and non-covalent interactions with the catalyst. ntu.edu.sg

Factors influencing stereoselectivity include:

Steric effects: The size and shape of substituents can hinder the approach of reactants from certain directions. numberanalytics.com

Electronic effects: The distribution of electrons in reactants can influence reactivity and selectivity. numberanalytics.com

Catalysts and ligands: Chiral catalysts and ligands create a specific three-dimensional environment that favors the formation of one stereoisomer. numberanalytics.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited state energies of molecules. faccts.dearxiv.orgchemrxiv.org It offers a good balance of accuracy and computational efficiency, making it a popular choice for studying electronic absorption spectra. chemrxiv.orgohio-state.edu However, the accuracy of TD-DFT can be sensitive to the choice of the exchange-correlation functional. sumitomo-chem.co.jpohio-state.edu

TD-DFT can be used to analyze various aspects of excited states, including:

Visualization of orbitals and densities rsc.org

Measures of electron-hole separation rsc.org

Analysis of charge-transfer character chemrxiv.orgrsc.org

Computational Analysis of Reactivity and Selectivity

Computational methods, particularly DFT, are extensively used to analyze the reactivity and selectivity of chemical reactions. cam.ac.ukrsc.org By examining the electronic structure and energy of reactants, intermediates, and transition states, chemists can predict which reaction pathways are most likely to occur and which products will be favored. rsc.orgnumberanalytics.com

For instance, in the Mizoroki-Heck reaction, computational studies have revealed that the selectivity between linear and branched products is influenced by the interaction between the ligand and the incoming olefin. organic-chemistry.org Similarly, in Ni-catalyzed asymmetric Michael reactions, computational analysis has shown that the facial selectivity of the β-nitrostyrene depends on the coordination structure of the Ni(II) complex and the activation mode of the nitroalkene. nih.gov

Molecular Modeling in Catalyst Design and Optimization

Molecular modeling plays a crucial role in the design and optimization of catalysts. schrodinger.comfrontiersin.org By simulating the interaction between a catalyst and reactants at the molecular level, researchers can predict the performance of new catalysts and identify modifications that could improve their activity and selectivity. schrodinger.comumich.edu This computational approach accelerates the discovery of new catalysts by reducing the need for extensive trial-and-error experimentation. frontiersin.org

For example, in the computational design of a Diels-Alderase enzyme, molecular modeling was used to identify mutations that would enhance catalytic activity. nih.gov The designed enzyme was found to have significant catalytic activity, and X-ray crystallography confirmed that its structure matched the computational model. nih.gov More recent approaches even utilize deep generative models to design new catalysts. nih.gov

Advanced Analytical Techniques in 2 Benzylbenzonitrile Research

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for determining the molecular structure of 2-benzylbenzonitrile by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR Spectroscopy: In ¹H NMR spectra of this compound, the protons of the benzyl (B1604629) group and the benzonitrile (B105546) moiety exhibit characteristic chemical shifts. The methylene (B1212753) protons (CH₂) of the benzyl group typically appear as a singlet around 4.19-4.24 ppm. rsc.orgrsc.org The aromatic protons show a more complex pattern of multiplets in the range of 7.20-7.66 ppm. rsc.orgrsc.org Specifically, one proton appears as a doublet at approximately 7.60 ppm with a coupling constant (J) of 8.0 Hz, while another is observed as a multiplet around 7.45-7.49 ppm. rsc.org The remaining seven aromatic protons resonate as a multiplet between 7.20 and 7.31 ppm. rsc.orgrsc.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Nucleus Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz Assignment Reference
¹H 7.60 d 8.0 Aromatic CH rsc.org
¹H 7.49-7.45 m Aromatic CH rsc.org
¹H 7.31-7.20 m 7 Aromatic CH rsc.org
¹H 4.19 s CH₂ rsc.org
¹³C 145.0 Aromatic C rsc.org
¹³C 139.0 Aromatic C rsc.org
¹³C 133.0 Aromatic C rsc.org
¹³C 132.9 Aromatic C rsc.org
¹³C 130.1 Aromatic C rsc.org
¹³C 129.0 Aromatic C rsc.org
¹³C 128.8 Aromatic C rsc.org
¹³C 126.8 2 Aromatic CH rsc.org
¹³C 118.2 CN rsc.org
¹³C 112.6 Aromatic C rsc.org
¹³C 40.2 CH₂ rsc.org

Mass Spectrometry (MS), including High-Resolution (HRMS) and EESI-MS

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound.

Standard Mass Spectrometry: In electron ionization mass spectrometry (EI-MS), this compound typically shows a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 193, which corresponds to its molecular weight. rsc.org Other significant fragment ions observed include peaks at m/z 192, 190, 166, and 165. rsc.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass of the molecular ion, which allows for the determination of the elemental formula. For this compound (C₁₄H₁₁N), the calculated exact mass is 193.0891. rsc.org Experimental HRMS data have found the molecular ion at m/z 193.0890, confirming the elemental composition. rsc.org

Extractive Electrospray Ionization Mass Spectrometry (EESI-MS): EESI-MS is an ambient ionization technique that allows for the direct analysis of samples in their native state with minimal preparation. frontiersin.org This soft ionization method is particularly useful for real-time monitoring of chemical reactions and can provide information on molecular species that might be lost during traditional sample workup. frontiersin.org While specific EESI-MS studies on this compound are not detailed in the provided results, the technique's ability to analyze various sample forms makes it a valuable tool for future research on this compound. frontiersin.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. matanginicollege.ac.in For this compound, the most characteristic absorption band is that of the nitrile group (C≡N). This strong absorption typically appears in the region of 2223 cm⁻¹. rsc.org Other significant peaks include those for C-H stretching of the aromatic rings and the methylene group, which are observed around 3085, 3028, and 2926 cm⁻¹. rsc.org Aromatic C=C stretching vibrations are typically seen around 1599 cm⁻¹. rsc.org

Table 2: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Reference
3085, 3028 Aromatic C-H stretch rsc.org
2926 Aliphatic C-H stretch rsc.org
2223 C≡N stretch rsc.org
1599 Aromatic C=C stretch rsc.org

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. azooptics.com Organic molecules with conjugated systems, such as the aromatic rings in this compound, exhibit characteristic absorption bands. The electronic transitions in the benzene (B151609) rings, specifically the π→π* transitions, are expected to give rise to absorptions in the UV region. While specific λmax values for this compound were not found in the provided search results, related benzonitrile structures show absorptions in the UV range. oup.com The exact position and intensity of these bands can be influenced by the substitution pattern and the solvent used. units.it

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are essential for separating this compound from reaction mixtures and for its quantification.

Gas Chromatography (GC) Coupled with Detection Systems

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds like this compound. libretexts.org In GC, the sample is vaporized and transported by an inert gas through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases.

For the analysis of this compound, GC is often coupled with a mass spectrometer (GC-MS), which allows for both separation and identification of the compound. rsc.org The retention time in the GC provides a characteristic value for the compound under specific chromatographic conditions, while the mass spectrum confirms its identity. For instance, research has utilized GC-MS with a Varian 3300 gas chromatograph equipped with a CPSIL5CB capillary column for analysis. rsc.org Another study employed an HP 6890 GC system for separation. rsc.org While specific retention times for this compound are not detailed in the provided results, the use of these systems highlights the importance of GC in the analysis of this compound.

Liquid Chromatography (LC) Coupled with Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.org This method is highly valued in analytical chemistry for its sensitivity, selectivity, and accuracy, making it suitable for detecting and quantifying minute amounts of compounds like this compound in complex mixtures. technologynetworks.com

In the context of this compound research, an LC-MS/MS method would typically involve a reversed-phase HPLC system. The separation of this compound from other components in a sample matrix would be achieved on a C18 column. The mobile phase would likely consist of a gradient mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with a small percentage of formic acid to facilitate protonation of the analyte.

Following chromatographic separation, the eluent is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. wikipedia.org ESI is a soft ionization technique that generates charged droplets, which then release protonated molecules [M+H]+ of this compound into the gas phase. wikipedia.org

The tandem mass spectrometry (MS/MS) aspect provides an additional layer of specificity and structural information. nih.gov The first mass analyzer (Q1) selects the protonated molecule of this compound. This parent ion is then fragmented in a collision cell (Q2) through collision-induced dissociation. The resulting fragment ions are then analyzed by the second mass analyzer (Q3). This process, known as Selected Reaction Monitoring (SRM), allows for highly selective and sensitive quantification by monitoring a specific parent-to-fragment ion transition unique to this compound.

While specific studies on this compound using LC-MS/MS are not prevalent in public literature, the methodology is well-established for similar aromatic compounds. For instance, a method for analyzing BTEX (benzene, toluene, ethylbenzene, and xylene) metabolites, which share structural similarities with this compound, demonstrates the technique's applicability. mdpi.com In that study, a direct HPLC-electrospray MS/MS method was developed for the simultaneous analysis of 11 BTEX metabolites in bacterial cultures and groundwaters, achieving detection limits down to 0.1 ng/mL. mdpi.com

Table 1: Hypothetical LC-MS/MS Parameters for this compound Analysis

ParameterValue
LC System High-Performance Liquid Chromatography (HPLC)
Column C18 reversed-phase (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Optimized gradient from 5% to 95% B
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Scan Type Selected Reaction Monitoring (SRM)
Precursor Ion [M+H]+ m/z 194.09
Product Ion(s) To be determined via fragmentation studies
Collision Energy Optimized for specific transitions

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental chromatographic technique used for the separation of non-volatile mixtures. umass.edu It serves as a quick, simple, and inexpensive method to monitor reaction progress, identify compounds in a mixture, and determine the purity of a substance. umich.edu

In the analysis of this compound, TLC would be performed using a stationary phase, typically a glass or aluminum plate coated with a thin layer of adsorbent material like silica (B1680970) gel or alumina. umich.edu A small spot of a solution containing this compound is applied to the baseline of the plate. libretexts.org

The plate is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase (eluent). The mobile phase, a solvent or a mixture of solvents, moves up the plate by capillary action. khanacademy.org As the mobile phase passes over the spot, a separation occurs based on the differential partitioning of this compound between the stationary and mobile phases. umass.edu

The polarity of this compound relative to the stationary and mobile phases determines its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. For a non-polar compound like this compound, a non-polar mobile phase (e.g., a mixture of hexanes and ethyl acetate) would be used with a polar stationary phase like silica gel. umass.edu

After development, the separated spots are visualized. Since this compound is not colored, visualization can be achieved by using a UV lamp (if the compound is UV-active) or by exposing the plate to iodine vapor, which forms a colored complex with many organic compounds. umass.edu

Table 2: General Procedure for TLC Analysis of this compound

StepDescription
Plate Preparation A TLC plate coated with silica gel is used. A baseline is drawn with a pencil about 1 cm from the bottom. libretexts.org
Spotting A dilute solution of the sample containing this compound is spotted onto the baseline using a capillary tube. libretexts.org
Development The plate is placed in a chamber with a suitable eluent (e.g., 9:1 Hexane:Ethyl Acetate). The chamber is covered to ensure a saturated atmosphere. libretexts.org
Visualization After the solvent front nears the top of the plate, it is removed and the solvent front is marked. The plate is then observed under UV light or placed in an iodine chamber to visualize the separated spots. umass.edu
Rf Calculation The Retention Factor (Rf) is calculated as: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).

X-ray Crystallography for Structural Elucidation

The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single, high-quality crystal of the substance being studied. anton-paar.com The ordered arrangement of atoms in the crystal lattice causes the X-rays to diffract in a specific pattern of spots with varying intensities. pages.dev This diffraction pattern is a direct consequence of the crystal's internal structure. wikipedia.org

The process begins with the growth of a suitable single crystal of this compound. The crystal is then mounted on a goniometer and placed in the X-ray beam. As the crystal is rotated, a detector records the positions and intensities of the diffracted X-ray beams. libretexts.org

The collected diffraction data are then processed mathematically. An electron density map of the crystal is generated using Fourier transform methods. pages.dev This map reveals the positions of the atoms within the unit cell of the crystal. By analyzing this map, crystallographers can build a detailed three-dimensional model of the this compound molecule. wikipedia.org The technique is powerful enough to reveal subtle structural details, including the conformation of the molecule and any intermolecular interactions in the crystalline state.

Table 3: Key Steps in X-ray Crystallography of this compound

StepDescription
Crystal Growth A high-quality single crystal of this compound must be grown from a solution.
Data Collection The crystal is mounted and exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded at various crystal orientations. libretexts.org
Structure Solution The diffraction data is used to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using computational methods.
Structure Refinement The atomic positions and other parameters are refined to achieve the best fit between the calculated and observed diffraction patterns.
Structural Analysis The final refined structure provides precise information on bond lengths, bond angles, and intermolecular interactions. wikipedia.org

Electrochemical Methods in Mechanistic Probes (e.g., EPR experiments)

Electrochemical methods, particularly when coupled with techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, are instrumental in probing the redox properties and reaction mechanisms of chemical compounds. bg.ac.rs EPR spectroscopy is a highly sensitive technique for detecting and characterizing species with unpaired electrons, such as free radicals or radical ions, which may be formed during electrochemical reactions. reading.ac.uk

In the context of this compound research, electrochemical techniques like cyclic voltammetry (CV) could be employed to investigate its oxidation and reduction potentials. By applying a varying potential to a solution of this compound, one can determine at which potentials the molecule accepts or donates electrons.

If these redox processes involve the formation of a paramagnetic intermediate (e.g., a radical anion or cation), in-situ EPR spectroelectrochemistry can be used for its direct detection and characterization. reading.ac.uk This involves performing the electrochemical experiment within the resonant cavity of an EPR spectrometer. reading.ac.uk

The EPR spectrum of the generated radical would provide valuable information about its electronic structure. Analysis of the spectrum's g-factor and hyperfine coupling constants can reveal how the unpaired electron is distributed across the this compound molecule. This information is crucial for understanding the reactivity and stability of such intermediates and for elucidating reaction mechanisms that may involve single-electron transfer steps.

While specific EPR studies on this compound are not documented in the available literature, the methodology has been successfully applied to a wide range of organic molecules, including those with aromatic and nitrile functionalities, to study their redox-generated radical ions. researchgate.net

Table 4: Probing this compound with Electrochemistry and EPR

TechniquePurposeExpected Information
Cyclic Voltammetry (CV) To determine the oxidation and reduction potentials of this compound.Provides E1/2 values for redox processes, indicating the ease of electron transfer. bg.ac.rs
In-situ EPR Spectroelectrochemistry To detect and characterize paramagnetic intermediates formed during redox reactions.Confirms the formation of radical ions and provides insight into their electronic structure through g-factors and hyperfine couplings. reading.ac.uk
Computational Studies To complement experimental EPR data.Calculation of theoretical hyperfine coupling constants can aid in the interpretation of experimental spectra.

Validation of Analytical Procedures

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. ich.org This is a critical requirement for any analytical method used in research and quality control to ensure the reliability, consistency, and accuracy of the results. researchgate.net The validation process involves evaluating several key parameters as defined by international guidelines, such as those from the International Council for Harmonisation (ICH). europa.eu

For an analytical method developed for this compound, such as an LC-MS/MS assay, the following validation characteristics would need to be assessed:

Specificity/Selectivity: This ensures that the analytical signal is solely due to this compound and not from other components like impurities, degradation products, or matrix components. iosrjournals.org In LC-MS/MS, this is achieved by comparing the chromatograms of blank samples, spiked samples, and samples containing potential interferents, and by the high selectivity of SRM. nih.gov

Linearity: This establishes that the method's response is directly proportional to the concentration of this compound over a specified range. ich.org It is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis on the response versus concentration data. researchgate.net A high correlation coefficient (r² > 0.99) is generally desired. nih.gov

Range: The range is the interval between the upper and lower concentrations of this compound for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

Accuracy: This measures the closeness of the test results obtained by the method to the true value. researchgate.net It is often assessed by analyzing samples with known concentrations of this compound (e.g., spiked matrix samples) and calculating the percentage recovery.

Precision: This expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. ich.org It is usually evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility (inter-laboratory precision).

Limit of Detection (LOD): This is the lowest amount of this compound in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): This is the lowest amount of this compound in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature) and provides an indication of its reliability during normal usage. iosrjournals.org

Table 5: Key Validation Parameters for an Analytical Method for this compound

ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components.No interference at the retention time of the analyte.
Linearity Proportional relationship between concentration and analytical response.Correlation coefficient (r²) ≥ 0.99. nih.gov
Accuracy Closeness of the measured value to the true value.Recovery typically within 80-120%.
Precision Degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 15%.
LOD & LOQ Lowest concentration that can be reliably detected & quantified.Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness Resistance to small variations in analytical conditions.No significant change in results with minor method variations.

Potential Applications and Broader Impact in Organic Synthesis

2-Benzylbenzonitrile as a Building Block for Complex Molecules

In organic synthesis, "building blocks" are relatively simple molecules that serve as the foundational units for constructing larger, more complex molecular architectures. cymitquimica.comlibretexts.org this compound fits this description perfectly, offering a diarylmethane scaffold that is of significant interest in medicinal chemistry and materials science. nih.gov The presence of the reactive benzylic methylene (B1212753) group and the versatile nitrile functionality allows for a variety of chemical transformations, making it a valuable precursor for a range of intricate structures. nih.gov

The utility of this compound as a building block is exemplified by its role in the synthesis of various heterocyclic compounds and other complex organic molecules. For instance, it can be a precursor to 2-cyanobenzophenones through mild oxidation, which are themselves valuable intermediates. researchgate.net These ketones can then undergo further reactions to form diverse 3,3-disubstituted isoindolinones, a class of compounds known for their biological activities. researchgate.net The diarylmethane unit is a common motif in many biologically active compounds, and this compound provides a direct entry point to this important structural class. nih.govgoogle.com

The development of automated synthesis platforms has further highlighted the importance of well-defined building blocks like this compound. illinois.edunih.gov These systems rely on the availability of a diverse set of starting materials that can be readily coupled to generate large libraries of compounds for drug discovery and other applications. illinois.edunih.govcam.ac.uk The defined structure and reactivity of this compound make it an ideal candidate for incorporation into such automated processes.

Synthesis of Biologically Relevant Scaffolds and Chiral Intermediates

A key application of this compound in organic synthesis is its use in the preparation of molecular scaffolds that are relevant to biological systems. d-nb.info Molecular scaffolds form the core structure of a molecule, upon which various functional groups can be appended to create compounds with specific biological activities. mdpi.comresearchgate.net The diarylmethane core of this compound is a privileged scaffold in medicinal chemistry, appearing in a wide range of pharmacologically active molecules. nih.gov

The synthesis of isoindolinones from this compound is a prime example of its utility in creating biologically relevant scaffolds. researchgate.net Isoindolinones are found in a number of natural products and have been shown to exhibit a range of biological activities, including acting as enzyme inhibitors and receptor ligands. researchgate.net The ability to synthesize substituted isoindolinones from this compound opens up avenues for the development of new therapeutic agents. researchgate.netresearchgate.net

Furthermore, this compound can be a precursor for the synthesis of chiral intermediates, which are crucial for the preparation of enantiomerically pure drugs. googleapis.comchiralvision.com While direct asymmetric transformations on this compound are not widely reported, its derivatives can be subjected to chiral resolutions or asymmetric synthesis to yield optically active products. googleapis.com For example, the introduction of a functional group that allows for enzymatic resolution or the use of a chiral catalyst in subsequent steps can lead to the formation of single-enantiomer products. chiralvision.com The development of methods to produce chiral diarylmethane derivatives is an active area of research, driven by the demand for stereochemically pure pharmaceuticals. beilstein-journals.org

Development of New Synthetic Methodologies

The unique reactivity of this compound has also spurred the development of new synthetic methodologies. ukri.org The presence of both a benzylic C-H bond and a nitrile group allows for the exploration of novel reaction pathways and the design of innovative catalytic systems. nih.gov

One area where this compound has contributed to methodological advancement is in the field of C-H functionalization. nih.gov The direct conversion of C-H bonds into other functional groups is a highly desirable transformation in organic synthesis as it avoids the need for pre-functionalized starting materials. nih.gov The benzylic methylene group in this compound is a prime target for such reactions, and various methods have been developed for its oxidation, amination, and carbon-carbon bond formation. nih.gov For example, copper-catalyzed benzylic C-H oxygenation of related carbonitriles has been demonstrated. nih.gov

Moreover, the nitrile group in this compound can participate in a variety of transformations, including hydrolysis to amides, reduction to amines, and cycloaddition reactions. amazonaws.comwikipedia.org The development of new catalysts and reaction conditions for these transformations continues to be an active area of research. The interplay between the nitrile and the benzylic position can also lead to novel cascade reactions, where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity. researchgate.netresearchgate.net

Role in Green Chemistry and Sustainable Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. scitechnol.comresearchgate.net this compound can play a role in advancing these goals in several ways. The development of catalytic methods for the functionalization of this compound, for instance, aligns with the green chemistry principle of using catalytic reagents over stoichiometric ones. acs.org Catalytic processes are generally more efficient, generate less waste, and can often be carried out under milder reaction conditions. acs.orgijsetpub.com

Furthermore, the use of this compound as a building block can contribute to atom economy, a key concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. acs.org By designing synthetic routes that maximize the incorporation of the atoms of this compound into the desired product, chemists can minimize waste and create more sustainable processes. synthiaonline.com

Contribution to Fundamental Understanding of Benzonitrile (B105546) and Diarylmethane Chemistry

The study of this compound and its reactions provides valuable insights into the fundamental chemistry of both benzonitriles and diarylmethanes. The electronic interplay between the electron-withdrawing nitrile group and the benzyl (B1604629) substituent influences the reactivity of the aromatic rings and the benzylic position. rsc.orgatamankimya.com Investigating the reactions of this compound helps to elucidate these electronic effects and provides a deeper understanding of the structure-reactivity relationships in this class of compounds.

The chemistry of benzonitriles is rich and varied, with the nitrile group serving as a versatile functional handle. wikipedia.orgatamankimya.com Studies on this compound contribute to the broader knowledge of how substituents on the benzene (B151609) ring affect the reactivity of the nitrile group. rsc.org This understanding is crucial for the rational design of new synthetic transformations and the prediction of reaction outcomes.

Similarly, the functionalization of the benzylic methylene group in this compound adds to the extensive body of work on diarylmethane chemistry. nih.gov The development of selective methods for the transformation of this C-H bond provides valuable data for understanding the mechanisms of C-H activation and functionalization reactions. nih.gov This fundamental knowledge is essential for the continued development of more efficient and selective synthetic methods for a wide range of organic molecules. core.ac.uk

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-benzylbenzonitrile, and how can they be optimized for reproducibility?

  • Methodological Answer : A key synthesis involves reacting the Grignard reagent of 2-bromotoluene with this compound, followed by hydrolysis of the ketimine intermediate. Critical parameters include reagent stoichiometry, reaction temperature (maintained at 0–5°C during Grignard formation), and inert atmosphere (N₂/Ar). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high yields (reported ~70–85%) . For reproducibility, document solvent drying, catalyst purity, and intermediate characterization (e.g., TLC monitoring).

Q. How should researchers characterize this compound and its derivatives using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for aromatic proton environments (δ 7.2–7.8 ppm) and nitrile group absence of splitting (singlet at ~110 ppm in 13C^{13}C) .
  • X-ray Crystallography : Single-crystal studies (e.g., Cu-Kα radiation, 293 K) confirm bond angles and molecular geometry. For example, C≡N bond lengths typically range 1.14–1.16 Å, consistent with nitrile groups .
  • IR Spectroscopy : Detect C≡N stretching vibrations at ~2220–2240 cm⁻¹ and aromatic C-H stretches near 3000 cm⁻¹ .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Use fractional distillation for liquid intermediates (boiling points ~250–300°C under reduced pressure) or recrystallization from ethanol/water mixtures. For polar byproducts, silica gel chromatography with gradient elution (hexane to ethyl acetate) improves separation. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.